molecular formula C18H17N3O2S B5537993 3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5537993
M. Wt: 339.4 g/mol
InChI Key: BGBNRKSISXZSEH-KEBDBYFISA-N
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Description

The specified compound belongs to a class of substances with significant potential in medicinal chemistry, particularly due to its structural complexity and the presence of a benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold. These compounds are of interest for their diverse biological activities and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of compounds related to the specified molecule often involves multi-step reactions starting from simpler heterocyclic precursors. For instance, derivatives of benzothieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized through a series of condensation, cyclization, and substitution reactions, utilizing starting materials such as amino thiophenes and various aldehydes or ketones to introduce different substituents into the molecular framework (ElMarrouni et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by density functional theory (DFT) and X-ray crystallography, providing insights into the optimized geometric bond lengths, angles, and the spatial arrangement of atoms within the molecule. Such analyses reveal the tetrahedral nature of the tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one core and the planarity or non-planarity of substituted groups (Huang et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel compounds with structural similarities to the mentioned compound have been synthesized, focusing on their potential as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, suggesting their potential utility in medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Research on fluorescent compounds related to the benzothieno[3,2-d]pyrimidine structure has revealed strong solid-state fluorescence, indicating their potential use in optical materials and sensors (Yokota et al., 2012).
  • A study on the synthesis of new unnatural N(α)-Fmoc pyrimidin-4-one amino acids showcased the use of the p-benzyloxybenzyloxy group as a novel protective strategy, expanding the toolbox for peptide synthesis and modification (ElMarrouni & Heras, 2015).

Biological Activities

  • A compound structurally related to the query was synthesized and evaluated for its antiproliferative activity against various cancer cell lines, demonstrating promising anticancer activity. This highlights the potential of such compounds in oncology research (Huang et al., 2020).
  • Another study synthesized tetrahydrobenzothienopyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, showing potential as antimicrobial agents. Preliminary testing indicated significant activity against specific fungal and bacterial strains, suggesting their utility in developing new antimicrobial drugs (Soliman et al., 2009).

properties

IUPAC Name

3-[(E)-(3-methoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-13-6-4-5-12(9-13)10-20-21-11-19-17-16(18(21)22)14-7-2-3-8-15(14)24-17/h4-6,9-11H,2-3,7-8H2,1H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBNRKSISXZSEH-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(E)-(3-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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